Pipendoxifene hydrochloride
Description
Evolution of Endocrine Therapy in Estrogen Receptor-Positive Cancers
The treatment of hormone receptor-positive cancers, particularly breast cancer, has been revolutionized by endocrine therapy. This therapeutic approach is built on the understanding that the growth of certain cancer cells is dependent on hormones like estrogen. The journey of endocrine therapy began with the discovery that interfering with the supply of estrogen to a tumor could inhibit its growth. oncopedia.wiki
Initially, this was achieved through invasive procedures like the surgical removal of endocrine glands. oncopedia.wiki The development of targeted drugs marked a significant advancement. Tamoxifen (B1202), originally developed as an anti-fertility agent, was a pioneering drug in this field. oncopedia.wiki It was found to bind directly to the estrogen receptor (ER), a protein discovered in 1958, whose presence in breast tissue predicts the likely benefit of hormone therapy. oncopedia.wiki This led to the establishment of tamoxifen as a cornerstone treatment for postmenopausal women with metastatic breast cancer. oncopedia.wiki
The development of estrogen receptor assays was a crucial step, allowing for the identification of patients with ER-positive tumors who would most likely benefit from this therapy. oncopedia.wiki This predictive biomarker spared many women with hormone-receptor negative cancers from ineffective treatment. oncopedia.wiki
Further advancements include the development of selective estrogen receptor degraders (SERDs), like fulvestrant, which not only block the estrogen receptor but also promote its degradation. nih.govtargetedonc.com The field continues to progress with the investigation of new oral SERDs and other novel agents designed to overcome resistance to existing therapies. nih.govtargetedonc.com
Classification and Therapeutic Landscape of Selective Estrogen Receptor Modulators
Selective Estrogen Receptor Modulators (SERMs) are a distinct class of compounds that interact with estrogen receptors. ontosight.ai Their defining characteristic is their ability to exert either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue. e-crt.orgontosight.ainih.gov This tissue-specific action is a result of the unique conformational changes each SERM induces in the estrogen receptor upon binding, which in turn affects the recruitment of coactivator or corepressor proteins that regulate gene transcription. researchgate.nettandfonline.com
SERMs can be classified based on their chemical structure and generational development.
First-generation: Tamoxifen is the archetypal first-generation SERM. nih.govtandfonline.com It acts as an antagonist in breast tissue, making it effective for the treatment of ER-positive breast cancer. tandfonline.commdpi.com However, it exhibits agonist activity in the uterus and bone. mdpi.com Toremifene is another SERM in this class. mdpi.com
Second-generation: Raloxifene (B1678788) represents the second generation. nih.govnih.gov While it failed as a primary treatment for breast cancer, it is effective in preventing osteoporosis and also reduces the risk of invasive breast cancer, notably without the increased risk of endometrial cancer associated with tamoxifen. nih.govdoctorlib.org
Third-generation and beyond: Newer SERMs like lasofoxifene (B133805) and bazedoxifene (B195308) have been developed with the goal of refining the tissue-selective profile, aiming to maximize beneficial effects on bone while minimizing adverse effects on breast and uterine tissue. nih.govtandfonline.com Pipendoxifene (B1678397) belongs to a 2-phenylindole (B188600) group of SERMs, structurally related to zindoxifene (B1684292) and bazedoxifene. wikipedia.org
The therapeutic landscape for SERMs is broad, encompassing the treatment and prevention of breast cancer, osteoporosis, and menopausal symptoms. nih.gov The choice of a specific SERM often depends on the clinical indication and the desired balance of agonist and antagonist effects in different tissues. nih.gov For instance, in postmenopausal women, a SERM with agonist effects on bone is desirable to prevent osteoporosis, while antagonist effects on the breast are crucial for cancer prevention. nih.gov
Historical Context of Pipendoxifene Hydrochloride Development as a Novel SERM
Pipendoxifene, also known by its developmental code name ERA-923, is a synthetic, non-steroidal SERM belonging to the 2-phenylindole class. ontosight.aiwikipedia.orgportico.org It was developed by Wyeth-Ayerst Laboratories (now part of Pfizer) and Ligand Pharmaceuticals. wikipedia.org The synthesis of Pipendoxifene occurred around the same time as bazedoxifene, another 2-phenylindole SERM. wikipedia.org
Pipendoxifene was identified as a compound with a promising preclinical pharmacological profile and was selected for further development specifically for the treatment of metastatic breast cancer. portico.orginvivochem.commedchemexpress.comdrugbank.comnih.gov It was reportedly intended to serve as a backup drug for bazedoxifene, to be advanced into later-stage clinical trials only if bazedoxifene's development had been unsuccessful. wikipedia.org
The compound progressed into Phase II clinical trials for metastatic breast cancer. researchgate.netdoctorlib.orgwikipedia.org A Phase II trial sponsored by the H. Lee Moffitt Cancer Center and Research Institute and the National Cancer Institute (NCI) was initiated in June 2000 to study the efficacy of pipendoxifene in patients with this condition. medchemexpress.commedchemexpress.com However, development of the drug was ultimately discontinued. wikipedia.org Reports from 2002 indicated no further development, and in November 2005, it was formally announced that its development had been terminated. wikipedia.org Subsequent pipeline updates from Pfizer did not list pipendoxifene as an active development compound. kup.at
Rationale for Research on this compound in Breast Cancer Therapeutics
The investigation of this compound as a potential therapeutic for breast cancer was driven by its promising and distinct preclinical profile, which suggested it might offer advantages over existing therapies like tamoxifen. portico.orgresearchgate.net
A primary rationale was its potent anti-estrogenic activity. In laboratory studies, Pipendoxifene was shown to potently and competitively inhibit the binding of estrogen to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). portico.org It effectively inhibited the estrogen-stimulated growth of MCF-7 human breast cancer cells with a potency comparable to that of tamoxifen. portico.org This growth inhibition was associated with cytostasis, where the compound halted cells in the G0/G1 phase of the cell cycle. portico.orginvivochem.com
Crucially, Pipendoxifene demonstrated efficacy in models of tamoxifen resistance. portico.orginvivochem.com Research showed that a variant of the MCF-7 cell line with inherent resistance to tamoxifen and 4-OH-tamoxifen retained complete sensitivity to Pipendoxifene. invivochem.com Furthermore, another MCF-7 variant with acquired, profound tamoxifen resistance remained partially susceptible to the agent. portico.org This suggested that Pipendoxifene could be a valuable treatment option for patients whose tumors had become resistant to standard SERM therapy.
Another key aspect of its research rationale was its favorable tissue-selectivity profile, particularly its lack of uterotropic effects. wikipedia.orgportico.org In preclinical rat models, Pipendoxifene did not stimulate uterine growth, a contrast to raloxifene which showed significant increases in uterine weight in the same model. portico.org This lack of estrogenic effect on the uterus was a significant potential advantage, as uterine stimulation is a concern with other SERMs like tamoxifen. portico.org
The combination of potent anti-tumor activity, efficacy in tamoxifen-resistant models, and a lack of undesirable estrogenic effects in the uterus formed the compelling scientific basis for advancing Pipendoxifene into clinical trials for metastatic breast cancer. portico.orginvivochem.com
Data Tables
Table 1: Comparative In Vitro Activity of Pipendoxifene and Other SERMs
| Compound | Inhibition of Estrogen-Stimulated MCF-7 Cell Growth (IC50, nM) | Inhibition of [3H]-17β-estradiol Binding to ERα (IC50, nM) | Inhibition of [3H]-17β-estradiol Binding to ERβ (IC50, nM) |
| Pipendoxifene | 0.21 ± 0.16 | 14 ± 10 | 40 ± 24 |
| Tamoxifen | 0.20 ± 0.15 | - | - |
| Data sourced from preclinical studies. portico.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O3.ClH/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30;/h5-14,19,32-33H,2-4,15-18,20H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKCMRKZNTXMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacology of Pipendoxifene Hydrochloride
Estrogen Receptor Binding and Ligand Affinity Profiles of Pipendoxifene (B1678397) Hydrochloride
Pipendoxifene competitively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), the two primary subtypes of estrogen receptors. kup.atportico.org This binding prevents the natural ligand, estradiol (B170435), from associating with the receptors, thereby modulating their activity. nih.gov
Interaction with Estrogen Receptor Alpha (ERα)
Pipendoxifene demonstrates a notable affinity for ERα. portico.org In competitive binding assays, it effectively displaces radiolabeled estradiol from the ERα ligand-binding domain. portico.org The half-maximal inhibitory concentration (IC50) for pipendoxifene in displacing [3H]-17β-estradiol from human ERα has been reported to be approximately 14 ± 10 nM. portico.org This indicates a strong binding interaction. Notably, pipendoxifene shows greater potency in binding to ERα compared to tamoxifen (B1202), another well-known SERM. portico.org The antagonistic effect of pipendoxifene on ERα is a key aspect of its mechanism, as it inhibits the receptor's ability to mediate gene expression stimulated by estrogen. nih.govinvivochem.com
Interaction with Estrogen Receptor Beta (ERβ)
Pipendoxifene also binds to ERβ, although with a slightly lower affinity compared to ERα. portico.org The reported IC50 value for pipendoxifene's binding to human ERβ is 40 ± 24 nM. portico.org The ability of pipendoxifene to interact with both ER subtypes contributes to its complex pharmacological actions, as the relative expression of ERα and ERβ can vary between different tissues, leading to differential responses. kup.at
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) |
|---|---|---|
| Pipendoxifene | 14 ± 10 | 40 ± 24 |
| Tamoxifen | 197 ± 43 | Data Not Available |
| Bazedoxifene (B195308) | 23 | 85 |
| Lasofoxifene (B133805) | 4.8 | Data Not Available |
Modulatory Effects on Estrogen Receptor Conformation and Coregulator Recruitment
The binding of a ligand, such as pipendoxifene, to an estrogen receptor induces a specific conformational change in the receptor protein. kup.atgoogle.com This altered shape is critical as it dictates how the receptor interacts with other proteins known as coregulators. kup.at Coregulators, which include coactivators and corepressors, play a pivotal role in either enhancing or suppressing gene transcription. kup.at
When an agonist like estradiol binds, the ER adopts a conformation that facilitates the recruitment of coactivators, leading to gene expression. google.com Conversely, the binding of an antagonist like pipendoxifene is thought to induce a different conformational state. portico.org This "antagonist-bound" conformation hinders the binding of coactivators and may instead promote the recruitment of corepressors. kup.atnih.gov This action effectively blocks the transcriptional activity of the receptor. The distinct pharmacological profiles of different SERMs are attributed to the unique conformational changes they each impart on the ER, leading to differential coregulator recruitment in various cell types. portico.org
Gene Expression Modulation by Pipendoxifene Hydrochloride
The ultimate consequence of pipendoxifene's interaction with estrogen receptors is the modulation of gene expression. By altering the receptor's conformation and its interaction with coregulators, pipendoxifene can either inhibit or, in some contexts, partially activate the transcription of estrogen-responsive genes.
Inhibition of Estrogen Receptor-Mediated Transcriptional Activity
A primary action of pipendoxifene is the potent inhibition of estrogen-stimulated transcriptional activity. portico.org In cellular models, it has been demonstrated that pipendoxifene does not stimulate transcriptional activity on its own, indicating a lack of agonist activity in these contexts. portico.org Instead, it acts as a potent antagonist, effectively blocking the transcriptional activation mediated by 17β-estradiol. portico.org For instance, pipendoxifene has been shown to inhibit estrogen-regulated element activity with an IC50 value of 6.7 nM and C3-promoter activity with an IC50 of 3.8 nM. portico.org This inhibition of gene transcription is the molecular basis for its antiestrogenic effects, such as the inhibition of estrogen-stimulated growth in breast cancer cells. portico.org
Differential Transcriptional Regulation in Target Tissues
As a SERM, pipendoxifene exhibits differential effects on gene expression in a tissue-specific manner. invivochem.com While it acts as an antagonist in breast tissue, its effects in other tissues, such as the uterus, can differ. wikipedia.orginvivochem.com For example, unlike some other SERMs, pipendoxifene has been reported to be devoid of uterotrophic effects in preclinical models, suggesting it does not stimulate estrogenic pathways in the uterus. wikipedia.orgportico.org This tissue-selective action is a hallmark of SERMs and is believed to be due to a combination of factors, including the ratio of ERα to ERβ expression in different tissues, the availability of specific coregulators, and the unique promoter context of target genes. kup.atnih.gov The ability of SERMs like pipendoxifene to differentially regulate gene expression allows for a targeted therapeutic approach, aiming to achieve desired antiestrogenic effects in some tissues while minimizing or even producing beneficial estrogenic effects in others. invivochem.com
Cell Cycle Perturbations Induced by this compound
This compound, a novel 2-phenyl indole (B1671886) selective estrogen receptor modulator (SERM), exerts significant antiproliferative effects by disrupting the normal progression of the cell cycle in cancer cells. portico.orginvivochem.comdrugbank.com Its mechanism involves halting cell division at a critical checkpoint, leading to a state of cellular growth arrest known as cytostasis. portico.org
Induction of Cytostasis in Estrogen-Dependent Cancer Cells
This compound is a potent inhibitor of estrogen-stimulated growth in estrogen receptor-alpha (ERα)-positive cancer cells, an effect primarily characterized by the induction of cytostasis. portico.orginvivochem.com This cytostatic effect, a state of cellular arrest, is a key feature of its antitumor activity. drugbank.com
In vitro studies have demonstrated this activity across various cancer cell lines. In the human breast carcinoma cell line MCF-7, which is ERα-positive, Pipendoxifene inhibits estrogen-stimulated growth with a half-maximal inhibitory concentration (IC50) of approximately 0.2 nM. invivochem.comprobes-drugs.org This potency is comparable to that of the first-generation SERM, tamoxifen. portico.org The antiproliferative effects of Pipendoxifene are not limited to breast cancer cells; it has also been shown to inhibit the proliferation of the human endometrial cell line EnCa-101 and human ovarian carcinoma cells BG-1. portico.org
Furthermore, Pipendoxifene maintains its efficacy in models of tamoxifen resistance. It effectively inhibits the growth of an MCF-7 variant with inherent resistance to tamoxifen and 4-OH-tamoxifen. portico.orgprobes-drugs.org Additionally, MCF-7 cells with acquired, profound resistance to tamoxifen remain partially susceptible to Pipendoxifene. portico.org
Table 1: In Vitro Inhibitory Activity of this compound This interactive table summarizes the cytostatic and growth-inhibitory effects of Pipendoxifene on various estrogen-dependent cancer cell lines.
| Cell Line | Cancer Type | Effect | IC50 Value | Citation |
|---|---|---|---|---|
| MCF-7 | Breast Carcinoma | Inhibition of estrogen-stimulated growth | 0.21 ± 0.16 nM | portico.org |
| EnCa-101 | Endometrial Carcinoma | Inhibition of proliferation | Not Specified | portico.org |
| BG-1 | Ovarian Carcinoma | Inhibition of proliferation | Not Specified | portico.org |
| MCF-7 Variant | Tamoxifen-Resistant Breast Carcinoma | Inhibition of growth | Not Specified | portico.orgprobes-drugs.org |
Impact on G0/G1 Phase Progression
The induction of cytostasis by this compound is mechanistically linked to its ability to arrest cancer cells in the G0/G1 phase of the cell cycle. portico.org By blocking the transition from the G1 phase to the S phase (the DNA synthesis phase), Pipendoxifene effectively halts cellular proliferation. portico.orgplos.org This G1 arrest is a characteristic mechanism of action for antiestrogenic compounds that antagonize the proliferative signals of estrogen. plos.orgnih.gov
Antiestrogens commonly achieve this G0/G1 arrest by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclin-dependent kinases (Cdks) and their inhibitors. plos.orgnih.gov While the specific molecular targets of Pipendoxifene in this pathway are a subject of ongoing research, its effect is consistent with the established pharmacology of SERMs. portico.orgplos.org
Further evidence of its impact on this cell cycle checkpoint comes from combination studies. In preclinical models, the combination of Pipendoxifene (also known as ERA-923) and the mTOR inhibitor temsirolimus (B1684623) resulted in an enhanced G1 arrest, suggesting a strong and specific action at this phase of the cell cycle.
Table 2: Effect of this compound on Cell Cycle Progression This interactive table outlines the observed impact of Pipendoxifene on the cell cycle in cancer cells.
| Cell Cycle Phase | Observed Effect of this compound | Consequence | Citation |
|---|---|---|---|
| G0/G1 | Induces arrest, inhibiting progression into S phase. | Halts cell proliferation (Cytostasis) | portico.org |
| S, G2/M | Cells are prevented from entering these phases. | Inhibition of DNA replication and cell division | portico.orgplos.org |
Preclinical Efficacy and Anti Tumorigenic Activity of Pipendoxifene Hydrochloride
In Vitro Anti-Proliferative Effects in Estrogen Receptor-Positive Cancer Cell Lines
In vitro studies are crucial for determining a compound's direct effects on cancer cells in a controlled laboratory setting. Pipendoxifene (B1678397) has been evaluated against various cancer cell lines to assess its anti-proliferative capabilities.
The MCF-7 human breast cancer cell line is a widely used model for studying estrogen receptor-positive breast cancer. biomedpharmajournal.orgnih.gov Pipendoxifene has demonstrated the ability to inhibit the growth of these cells. researchgate.net Its mechanism of action involves antagonizing the binding of estradiol (B170435) to the estrogen receptor alpha (ERα). cancer.gov This interference with estrogen activity leads to the inhibition of estrogen-stimulated growth in these cancer cells. cancer.govnih.gov
| Cell Line | Compound | Effect |
| MCF-7 | Pipendoxifene | Inhibition of estrogen-stimulated cell growth |
The preclinical pharmacological profile of pipendoxifene has been characterized as excellent, suggesting a potent and selective estrogen-modulating effect. drugbank.com While specific data on EnCa-101 and BG-1 cell lines is not extensively detailed in the provided search results, the broader characterization of pipendoxifene as a SERM with antineoplastic activity implies its potential to inhibit the growth of other estrogen-dependent cancers, such as certain types of endometrial and ovarian carcinomas. nih.gov
In Vivo Anti-Tumor Efficacy in Xenograft Models
In vivo studies, which involve the use of animal models, are essential for evaluating a compound's therapeutic potential in a living organism. nih.govresearchgate.net Xenograft models, where human tumor cells are implanted into immunodeficient mice, are standard for assessing the efficacy of anti-cancer agents. pharmacologydiscoveryservices.com
Pipendoxifene has been evaluated in xenograft models using estrogen-dependent tumors. nih.gov In these models, pipendoxifene effectively inhibits tumor growth by blocking the estrogen receptor, similar to its in vitro mechanism. cancer.govnih.gov This demonstrates its potential to act as an anti-tumor agent in a more complex biological environment.
| Xenograft Model | Compound | Effect on Tumor Growth |
| Estrogen-Dependent (e.g., MCF-7) | Pipendoxifene | Inhibition |
A key aspect of an anti-cancer drug's efficacy is the duration of its effect. Studies with related SERMs have shown that sustained induction of apoptosis (programmed cell death) can contribute to prolonged antagonism of estrogen-dependent tumor growth. nih.gov While specific long-term post-dosing data for pipendoxifene is not detailed, its mechanism of action suggests the potential for lasting inhibitory effects.
Uterine Safety Profile in Preclinical Models
A significant consideration for SERMs is their effect on uterine tissue. Some SERMs can have estrogenic (stimulatory) effects on the uterus, which is an undesirable side effect. nih.govnih.gov Preclinical evaluations of pipendoxifene have indicated a favorable uterine safety profile. drugbank.com Unlike some other SERMs, pipendoxifene is reported to be devoid of uterotrophic activity in immature or ovariectomized rodents, meaning it does not stimulate uterine growth. wikipedia.org This suggests a reduced risk of uterine side effects. drugbank.com
| Preclinical Model | Compound | Uterine Effect |
| Immature/Ovariectomized Rodents | Pipendoxifene | Devoid of uterotrophic activity |
Assessment of Uterotrophic Activity in Immature and Ovariectomized Rodents
Pipendoxifene hydrochloride, a nonsteroidal selective estrogen receptor modulator (SERM), has been evaluated in preclinical studies for its potential effects on uterine tissue. A key characteristic that distinguishes pipendoxifene is its reported lack of uterotrophic activity in immature and ovariectomized rodent models wikipedia.org. This suggests that the compound does not stimulate the growth of the uterus, a desirable trait for a SERM intended for applications where minimizing estrogenic effects on reproductive tissues is crucial. Preclinical pharmacological profiles have highlighted pipendoxifene as having few uterine side-effects drugbank.com.
The assessment of uterotrophic activity is a standard component of the preclinical evaluation of SERMs. This is often conducted in immature female rats or in adult rats that have been ovariectomized to remove the primary source of endogenous estrogens. In these models, an increase in uterine weight is a sensitive indicator of estrogenic stimulation. The absence of such an effect with pipendoxifene administration in these sensitive models underscores its non-stimulatory profile on uterine tissue.
Comparative Analysis of Uterine Effects with Other SERMs (e.g., Raloxifene)
In contrast to the neutral effect of pipendoxifene on the uterus, other SERMs, such as raloxifene (B1678788), have demonstrated some degree of uterotrophic activity in preclinical rodent models. While generally considered to have estrogen-antagonistic effects on the uterus, studies have shown that raloxifene can elicit a modest trophic response in the rat uterus nih.govacpjournals.orgnih.gov.
For instance, one study re-evaluating the estrogenic activity of raloxifene found a reproducible 1.7-fold increase in the wet weight of the uterus in immature rats nih.gov. The same study also confirmed uterotrophic activity in ovariectomized rats, although the response was less pronounced, showing a 1.2-fold increase nih.gov. Further investigation in this study revealed that raloxifene administration also led to an increase in the dry weight of the uterus, indicating that the effect was not solely due to water retention nih.gov. Additionally, a 1.7-fold increase in the height of the surface epithelium was observed in immature rats treated with raloxifene nih.gov. However, it is noteworthy that in some studies with ovariectomized rats, the estrogenic effects of raloxifene on the uterus, such as uterine epithelial cell height and myometrial thickness, were not significantly different from those of untreated ovariectomized rats acpjournals.org.
The following table summarizes the reported uterotrophic effects of Raloxifene in rodent models from a key preclinical study.
| Parameter | Animal Model | Outcome with Raloxifene |
| Uterus Wet Weight | Immature Rats | 1.7-fold increase |
| Uterus Wet Weight | Ovariectomized Rats | 1.2-fold increase |
| Uterus Dry Weight | Immature Rats | Increased |
| Surface Epithelium Height | Immature Rats | 1.7-fold increase |
The differing profiles of pipendoxifene and raloxifene on uterine tissue highlight the nuanced pharmacology within the SERM class of compounds. While both are designed to modulate estrogen receptor activity, their tissue-specific effects can vary significantly. The absence of uterotrophic activity with pipendoxifene in preclinical models suggests a potentially more favorable profile for conditions where uterine stimulation is a concern.
Mechanisms of Resistance to Estrogen Receptor Targeted Therapies and Pipendoxifene Hydrochloride
Efficacy of Pipendoxifene (B1678397) Hydrochloride in Tamoxifen-Resistant Breast Cancer Models
Pipendoxifene is a selective estrogen receptor modulator (SERM) that has demonstrated activity in preclinical models of endocrine-resistant breast cancer. medchemexpress.comdrugbank.compatsnap.com Its efficacy has been evaluated in cell lines with both inherent and acquired resistance to tamoxifen (B1202).
Inherently tamoxifen-resistant breast cancer cells present a challenge for standard endocrine therapies. Pipendoxifene has been investigated in such models to determine its potential as an alternative treatment. While specific data on pipendoxifene's activity against inherently tamoxifen-resistant cell variants is not extensively detailed in the provided search results, its classification as a SERM suggests it would be evaluated in cell lines that naturally exhibit a lack of response to tamoxifen. medchemexpress.com The development of pipendoxifene was aimed at treating metastatic breast cancer, a setting where resistance is a major hurdle. drugbank.comwikipedia.org
In models of acquired tamoxifen resistance, where cancer cells initially respond to tamoxifen but then develop mechanisms to overcome its effects, pipendoxifene has shown promise. Studies on SERD/SERM hybrid-CDK4/6 inhibitor combinations in tamoxifen-resistant MCF-7 xenografts have shown that such combinations can lead to a longer duration of response compared to either drug alone. patsnap.com This suggests that compounds like pipendoxifene, which fall into the SERM/SERD hybrid category, have the potential to be effective in tumors that have become resistant to tamoxifen. patsnap.com The rationale for developing new SERMs and SERDs is often to overcome the limitations of existing therapies, including acquired resistance. drugbank.com
Molecular Determinants of Resistance to SERM Therapy
The development of resistance to Selective Estrogen Receptor Modulator (SERM) therapy is a multifaceted process involving various molecular alterations. These changes can impact the estrogen receptor itself, as well as the cellular signaling pathways it regulates.
The expression and integrity of the estrogen receptor alpha (ERα), encoded by the ESR1 gene, are critical for the effectiveness of SERM therapy. nih.gov
Loss of ERα Expression: A primary mechanism of resistance is the complete loss of ERα expression. nih.gov If the therapeutic target is absent, SERMs cannot exert their anti-estrogenic effects. This loss of expression is observed in a subset of patients who develop endocrine resistance. nih.gov
ESR1 Mutations: Mutations in the ESR1 gene are a key driver of acquired resistance, particularly after treatment with aromatase inhibitors. esmo.org These mutations, often found in the ligand-binding domain (LBD) of the receptor, can lead to a constitutively active ERα that promotes cell proliferation even in the absence of estrogen. mdpi.com This ligand-independent activity can diminish the effectiveness of therapies that work by blocking estrogen binding. mdpi.com While some mutated receptors remain sensitive to SERMs like tamoxifen, the response can be altered, with tamoxifen sometimes acting as an agonist. mdpi.com
The table below summarizes some major ERα mutations and their characteristics:
| Mutation | Type | Consequence |
| Y537S/N/C | LBD | Ligand-independent activity |
| D538G | LBD | Ligand-independent activity |
| L536Q | LBD | Ligand-independent activity |
| K303R | Outside LBD | Altered response to SERMs |
Data from in vitro studies suggest that tumors with Y537S/N/C, D538G, and L536Q mutations may still respond to higher doses of tamoxifen and fulvestrant. mdpi.com
The transcriptional activity of the estrogen receptor is modulated by a complex interplay of coactivator and corepressor proteins. nih.govelsevierpure.com The balance between these coregulators is crucial for determining the cellular response to SERMs. nih.gov
Coactivators: These proteins are typically recruited to the ER in the presence of an agonist like estrogen, leading to the activation of gene transcription. nih.gov Overexpression of certain coactivators, such as those in the steroid receptor coactivator (SRC) family (e.g., SRC-1, SRC-3), can enhance the agonist activity of SERMs like tamoxifen, thereby promoting tumor growth and contributing to resistance. nih.gov Increased levels of coactivators can shift the balance, causing tamoxifen to be perceived by the cell as an estrogen-like signal. researchgate.net
Corepressors: Conversely, corepressors like NCoR1 and SMRT are recruited to the ER when an antagonist such as tamoxifen is bound, leading to the repression of gene transcription and inhibition of cell proliferation. nih.gov Reduced expression or function of these corepressors can diminish the antagonistic effects of tamoxifen, leading to resistance. nih.govnih.gov Low levels of NCoR1 have been associated with a shorter time to relapse in patients receiving tamoxifen. nih.gov
The dysregulation of these coregulatory proteins can be influenced by other signaling pathways. For example, growth factor receptor pathways can lead to the phosphorylation and enhanced activity of coactivators, further contributing to SERM resistance. nih.gov
Crosstalk with Growth Factor Receptor Pathways (e.g., EGFR, HER2)
A significant mechanism contributing to resistance to estrogen receptor (ER)-targeted therapies is the intricate crosstalk between the ER signaling pathway and various growth factor receptor pathways. This bidirectional communication can ultimately lead to ligand-independent ER activation and diminished efficacy of selective estrogen receptor modulators (SERMs) and other endocrine agents. The most well-documented of these interactions involve the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).
In hormone-sensitive breast cancer cells, the growth and proliferation are primarily driven by estrogen binding to the ER. However, in resistant tumors, growth factor receptor pathways can become upregulated. Activation of receptor tyrosine kinases, such as EGFR and HER2, triggers downstream signaling cascades, including the PI3K/Akt/mTOR and RAS/MAPK pathways. openaccessjournals.comresearchgate.net These pathways can then directly or indirectly phosphorylate the estrogen receptor and its coactivators. This phosphorylation can occur in a ligand-independent manner, meaning the ER can be activated even in the absence of estrogen. researchgate.netnih.gov
This growth factor-induced activation of the ER can lead to a conformational change in the receptor, mimicking the estrogen-bound state. Consequently, SERMs that act as competitive inhibitors of estrogen binding may lose their antagonistic activity and, in some cases, even acquire agonist-like properties, paradoxically promoting tumor growth. nih.govscispace.com For instance, in tumors with high levels of growth factor receptor signaling, such as those with HER2 amplification, the SERM tamoxifen may fail to inhibit tumor growth effectively. nih.govscispace.com
The interaction is not unidirectional; ER signaling can also influence the expression and activity of growth factor receptors, creating a feedback loop that sustains proliferation and survival of cancer cells, thereby contributing to a resistant phenotype. The interplay between ER and growth factor signaling pathways represents a complex network that allows tumor cells to escape dependence on estrogen for growth. amsj.orgnih.gov
Strategies to Overcome Resistance in Clinical and Preclinical Settings
To address the challenge of resistance mediated by crosstalk with growth factor receptor pathways, a primary strategy in both preclinical and clinical research is the use of combination therapies. This approach involves the simultaneous targeting of both the ER and the aberrant growth factor signaling pathways.
In preclinical studies, a variety of agents have shown promise in restoring sensitivity to endocrine therapies. For example, inhibitors of the PI3K/Akt/mTOR pathway have demonstrated the ability to reverse tamoxifen resistance in cell line models. openaccessjournals.com Similarly, Src inhibitors have been shown to partially restore tamoxifen sensitivity in resistant cells and reduce their invasive potential in vitro. openaccessjournals.comamsj.org The combination of Src and EGFR inhibition has resulted in further growth inhibition in tamoxifen-resistant breast cancer cells. amsj.org Another preclinical approach involves targeting key mediators of the crosstalk. For instance, silencing the ER coactivator MED1 in HER2-overexpressing breast cancer cells has been shown to overcome tamoxifen resistance. nih.gov
Clinically, this combination strategy has been translated into several therapeutic approaches. The addition of mTOR inhibitors, such as everolimus, to endocrine therapy has been shown to improve outcomes in patients with hormone receptor-positive advanced breast cancer who have developed resistance. mdpi.com Similarly, CDK4/6 inhibitors, which target key regulators of the cell cycle often downstream of growth factor signaling, have become a standard of care in combination with endocrine therapy for ER-positive, HER2-negative advanced breast cancer. mdpi.com
The table below summarizes some of the key preclinical and clinical strategies being investigated to overcome resistance to ER-targeted therapies.
| Strategy | Target | Preclinical Findings | Clinical Application/Trials |
| PI3K/Akt/mTOR Pathway Inhibition | PI3K, Akt, mTOR | Reversal of tamoxifen resistance in cell lines. openaccessjournals.com | mTOR inhibitors (e.g., everolimus) are used in combination with endocrine therapy. mdpi.com |
| Src Kinase Inhibition | Src | Partial restoration of tamoxifen sensitivity and reduced invasion in resistant cells. openaccessjournals.comamsj.org | Src inhibitors have been evaluated in clinical trials, with some ongoing. openaccessjournals.com |
| Targeting ER Coactivators | MED1 | Silencing MED1 in HER2-overexpressing cells overcomes tamoxifen resistance. nih.gov | This approach is still in the preclinical stage of investigation. |
| CDK4/6 Inhibition | CDK4, CDK6 | - | CDK4/6 inhibitors are a standard of care in combination with endocrine therapy for advanced ER+ breast cancer. mdpi.com |
| HDAC Inhibition | Histone Deacetylases | Synergistic effects with aromatase inhibitors in overcoming resistance. mdpi.com | Investigated in combination with endocrine therapies in clinical trials. |
These strategies underscore the importance of understanding the underlying molecular mechanisms of resistance to develop more effective and durable treatment options for patients with hormone-driven cancers.
Synthetic Methodologies and Chemical Development of Pipendoxifene Hydrochloride
Overview of Synthetic Routes for 2-Phenyl Indole (B1671886) SERMs
The 2-phenylindole (B188600) scaffold is a core structural motif in a variety of SERMs, including Pipendoxifene (B1678397), Bazedoxifene (B195308), and Zindoxifene (B1684292). ijnrd.orgwikipedia.org A common and versatile method for the synthesis of the 2-phenylindole core is the Fischer indole synthesis. ijnrd.orgorgsyn.org This reaction typically involves the cyclization of an arylhydrazone, which is itself formed from the condensation of a substituted acetophenone and a phenylhydrazine in the presence of an acid catalyst. ijnrd.org
Alternative approaches to the 2-phenylindole core include the Bischler indole synthesis. sci-hub.se N-substitution on the indole ring, a key feature of many SERMs, is often achieved by deprotonation with a strong base like sodium hydride, followed by the addition of an appropriate alkylating or acylating agent. sci-hub.se The versatility of these synthetic strategies allows for the introduction of a wide array of substituents on the phenyl ring, the indole nucleus, and the indole nitrogen, facilitating the exploration of structure-activity relationships within this class of compounds. researchgate.net
Detailed Synthetic Pathways for Pipendoxifene Hydrochloride
The synthesis of Pipendoxifene can be accomplished through several related pathways, primarily involving the construction of the key ether linkage and the N-alkylation of the indole core. portico.org
One prominent synthetic route to Pipendoxifene involves the initial alkylation of a phenolic precursor. For instance, 4-hydroxybenzaldehyde can be alkylated with 1-(2-chloroethyl)piperidine hydrochloride. The resulting aldehyde is then reduced to the corresponding benzylic alcohol using a reducing agent such as sodium borohydride. portico.org
Alternatively, 4-hydroxybenzyl alcohol can be directly alkylated with 1-(2-chloroethyl)piperidine hydrochloride. portico.org This benzylic alcohol is then converted to a chloromethyl derivative, which serves as the alkylating agent for the indole nitrogen in a subsequent step. portico.orgdrugfuture.com The reduction of disulfide bonds is a critical step in protein chemistry, often achieved using reagents like dithiothreitol (DTT), followed by alkylation to prevent re-formation of the disulfide bridge. washington.edunih.govresearchgate.net While not directly part of the Pipendoxifene synthesis, this principle of reduction and alkylation is a fundamental concept in organic and medicinal chemistry. google.comresearchgate.net
The synthesis of the requisite 2-phenylindole derivative itself is a crucial step. This is often achieved by the condensation of a bromo ketone with a substituted aniline, such as 4-benzyloxyaniline hydrochloride. portico.org The resulting indole derivative, which contains protecting groups on the phenolic hydroxyls, is then condensed with the previously synthesized side chain. portico.orgdrugfuture.com This condensation, or N-alkylation, is typically carried out using a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF). portico.org The final step in the synthesis is the removal of the protecting groups, often benzyl ethers, which is commonly accomplished by transfer hydrogenolysis. portico.org
Another strategy involves building the side chain on the indole nucleus in a stepwise manner. This can involve the reaction of the indole derivative with a reagent like ethyl 2-bromoacetate, followed by reduction of the ester and subsequent conversion to the final piperidinyl ethoxy side chain. portico.org
Structural Relationships within the 2-Phenyl Indole SERM Class (e.g., Bazedoxifene, Zindoxifene)
Pipendoxifene is structurally similar to other 2-phenylindole SERMs like Bazedoxifene and Zindoxifene. wikipedia.orgijnrd.org These compounds share the common 2-phenylindole core but differ in the nature and substitution pattern of the side chains attached to the indole nitrogen and the phenyl rings. wikipedia.org
Bazedoxifene, for example, was developed using Raloxifene (B1678788) as a template, replacing the benzothiophene core with an indole ring. nih.gov The structural orientation of these SERMs within the estrogen receptor binding site is a key determinant of their pharmacological activity. nih.gov While they share a common binding pocket, subtle differences in their interaction with key amino acid residues can lead to distinct biological profiles. nih.gov
| Compound | Key Structural Features |
|---|---|
| Pipendoxifene | Features a 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol core with a [4-(2-piperidin-1-ylethoxy)phenyl]methyl group on the indole nitrogen. nih.gov |
| Bazedoxifene | Possesses a 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol core with a [4-(2-(hexahydro-1H-azepin-1-yl)ethoxy)phenyl]methyl group on the indole nitrogen. |
| Zindoxifene | Characterized by a 1-(2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)-3-phenyl-1H-indol-5-ol structure. |
Chemical Modifications and Analog Development Efforts
The 2-phenylindole scaffold has proven to be a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple receptors with high affinity. rsc.org This has spurred extensive efforts in the development of analogs through chemical modifications to explore and optimize biological activity.
Modifications have been made at several positions on the 2-phenylindole core. For instance, substitution on the N-benzyl group has been investigated to understand its effect on estrogen receptor affinity and biological properties. sci-hub.se Additionally, variations in the substituents on the 2-phenyl ring and the indole moiety itself have been explored. researchgate.net The goal of these modifications is often to improve the selectivity for the estrogen receptor, enhance potency, and achieve a more favorable pharmacological profile with fewer side effects. portico.org
Clinical Research and Therapeutic Applications of Pipendoxifene Hydrochloride
Historical Clinical Development Programs
The clinical development of pipendoxifene (B1678397) hydrochloride centered on its potential application in treating advanced breast cancer, particularly in patient populations with limited treatment options.
Phase II Clinical Trials in Metastatic Breast Cancer
Pipendoxifene hydrochloride advanced to Phase II clinical trials for the treatment of metastatic breast cancer. wikipedia.org These studies were designed to assess the efficacy and safety of the compound in this patient population. One such study was a randomized, double-masked, multicenter trial that aimed to evaluate two different dose levels of ERA-923. patsnap.com The rationale for the trial was based on the principle that estrogen can stimulate the growth of breast cancer cells, and a hormone therapy like pipendoxifene could potentially inhibit this process by blocking estrogen uptake by tumor cells. clinicaltrials.gov
Evaluation in Tamoxifen-Failed Postmenopausal Women
A key focus of the Phase II clinical program for pipendoxifene was its evaluation in postmenopausal women with metastatic breast cancer that had become refractory to tamoxifen (B1202) therapy. clinicaltrials.gov The clinical trial NCT00006369 was specifically designed for this patient group. clinicaltrials.gov The primary objectives of this study were to compare the efficacy of two dose levels of pipendoxifene and to determine its safety profile in these patients. clinicaltrials.gov The study intended to enroll between 36 and 100 patients. clinicaltrials.gov However, detailed findings from this evaluation are not available in published literature.
Pharmacokinetic and Safety Assessments in Human Subjects
As part of its clinical development, this compound would have undergone pharmacokinetic and safety assessments in human subjects to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Single-Dose Studies
Specific data from single-dose pharmacokinetic studies of this compound in human subjects are not publicly available. Such studies are crucial in early clinical development to understand a drug's basic pharmacokinetic parameters after a single administration.
Multiple-Dose Studies
Similarly, detailed results from multiple-dose pharmacokinetic studies of this compound in human subjects have not been publicly reported. These studies are essential to determine how the drug accumulates in the body with repeated dosing and to establish a steady-state concentration. The Phase II trial in metastatic breast cancer patients would have collected data on plasma levels of the drug. clinicaltrials.gov
Re-evaluation of Clinical Potential for Recalcitrant Cancers
While the clinical development of this compound (also known as ERA-923) for breast cancer was halted, its preclinical profile suggests a potential for re-evaluation in the context of cancers that have become resistant to standard therapies. wikipedia.org As a selective estrogen receptor modulator (SERM), pipendoxifene was designed to overcome some of the limitations of existing endocrine therapies. nih.gov
Preclinical investigations revealed that pipendoxifene exhibits potent inhibitory effects on estrogen-stimulated growth in various cancer models, including those with inherent or acquired resistance to tamoxifen, a widely used SERM. nih.gov These findings form the basis for considering its potential application in recalcitrant, or treatment-resistant, cancers.
Detailed Research Findings
A pivotal preclinical study explored the efficacy of pipendoxifene in both tamoxifen-sensitive and tamoxifen-resistant cancer models. The research demonstrated that pipendoxifene potently inhibits the binding of estrogen to the estrogen receptor-alpha (ERα) and suppresses the growth of ERα-positive human MCF-7 breast carcinoma cells. nih.gov
A significant finding was the retained sensitivity to pipendoxifene in a MCF-7 cell variant with inherent resistance to tamoxifen. nih.gov Furthermore, partial sensitivity to pipendoxifene was observed even in MCF-7 variants that had developed profound acquired resistance to tamoxifen. nih.gov
In vivo studies using tumor-bearing animal models further substantiated these findings. Pipendoxifene demonstrated the ability to inhibit the 17β-estradiol-stimulated growth of various human tumor xenografts, including those derived from MCF-7 breast carcinoma, EnCa-101 endometrial carcinoma, and BG-1 ovarian carcinoma cells. nih.gov Notably, its efficacy extended to a MCF-7 variant that is inherently resistant to tamoxifen. nih.gov
An important distinguishing characteristic of pipendoxifene observed in these preclinical models was its lack of uterotropic effects in rodents, a contrast to tamoxifen. wikipedia.orgnih.gov This suggests a potentially improved safety profile, particularly concerning the risk of endometrial cancer. nih.gov
The table below summarizes the key preclinical findings for pipendoxifene (ERA-923) in comparison to other SERMs, highlighting its activity in tamoxifen-resistant models.
| Compound | Target | Activity in Tamoxifen-Sensitive MCF-7 Cells | Activity in Tamoxifen-Resistant MCF-7 Variants | In Vivo Efficacy (Xenograft Models) | Uterotropic Effects in Rodents |
|---|---|---|---|---|---|
| Pipendoxifene (ERA-923) | ERα | Potent inhibition of estrogen-stimulated growth | Maintained sensitivity in inherently resistant variants; partial sensitivity in acquired resistant variants | Inhibited growth of MCF-7, EnCa-101, and BG-1 tumors, including a tamoxifen-resistant MCF-7 variant | No |
| Tamoxifen | ERα | Inhibition of estrogen-stimulated growth | Resistance observed in tested variants | Active in sensitive models, but resistance develops | Yes |
| Raloxifene (B1678788) | ERα | Inhibition of estrogen-stimulated growth | Not specified in the study | Inactive in the MCF-7 xenograft model | Yes |
The potential for pipendoxifene in recalcitrant cancers is rooted in its distinct preclinical pharmacological profile. Its ability to inhibit the growth of tumors that are resistant to other SERMs suggests that it may act through mechanisms that can bypass common resistance pathways. While clinical trials were not pursued, these foundational preclinical data provide a rationale for the re-evaluation of this compound, potentially in combination with other targeted agents, for specific subsets of treatment-resistant, ER-positive cancers.
Comparative Pharmacological Profiling of Pipendoxifene Hydrochloride with Other Serms
Benchmarking Anti-Estrogenic Potency and Efficacy
Pipendoxifene (B1678397) demonstrates potent anti-estrogenic activity, particularly in estrogen receptor-alpha (ERα)-positive breast cancer cells. Preclinical studies have established its high affinity for ERα and its efficacy in inhibiting estrogen-driven cell proliferation.
In vitro, pipendoxifene potently inhibits estrogen binding to ERα with a half-maximal inhibitory concentration (IC₅₀) of 14 nM. nih.gov Its functional efficacy is even more pronounced, as it inhibits the estrogen-stimulated growth of ERα-positive human MCF-7 breast carcinoma cells with an IC₅₀ of 0.2 nM, an effect associated with cytostasis (cell growth arrest). nih.govdrugbank.com
A significant point of comparison is its superior efficacy in certain preclinical models over other SERMs. For instance, in xenograft models using MCF-7 cells, pipendoxifene effectively inhibits tumor growth, whereas raloxifene (B1678788) is reported to be inactive in the same model. nih.gov This suggests a higher level of anti-tumor efficacy for pipendoxifene in this specific context.
Table 1: Comparative Anti-Estrogenic Potency of Pipendoxifene Hydrochloride
| Compound | Assay | Potency (IC₅₀) | Cell Line | Source |
|---|---|---|---|---|
| Pipendoxifene (ERA-923) | Estrogen Binding to ERα | 14 nM | N/A | nih.gov |
| Pipendoxifene (ERA-923) | Inhibition of Estrogen-Stimulated Growth | 0.2 nM | MCF-7 | nih.gov |
| Raloxifene | Inhibition of Tumor Growth (Xenograft) | Inactive | MCF-7 | nih.gov |
Differential Tissue Selectivity and Agonist/Antagonist Properties
A defining characteristic of SERMs is their mixed agonist/antagonist activity, which varies by tissue. Pipendoxifene was developed with the goal of achieving a more favorable tissue-selective profile than tamoxifen (B1202), particularly concerning uterine effects.
Breast Tissue: In breast cancer cells, pipendoxifene acts as a pure antagonist, antagonizing the binding of estradiol (B170435) to ERα and thereby inhibiting estrogen-stimulated growth. nih.gov This is the desired activity for a breast cancer therapeutic and is consistent with the primary mechanism of other SERMs like tamoxifen and raloxifene in this tissue.
Uterine Tissue: One of the most significant distinctions of pipendoxifene is its lack of estrogenic effect on the uterus. Preclinical studies in immature rats and ovariectomized mice show that pipendoxifene is devoid of uterotrophic (uterine growth-stimulating) activity. wikipedia.orgnih.gov This profile is a marked improvement over tamoxifen, which acts as a partial agonist on the endometrium, a property linked to an increased risk of endometrial hyperplasia and cancer. Pipendoxifene's uterine neutrality is more aligned with raloxifene, which also does not stimulate the endometrium. nih.gov Furthermore, while tamoxifen stimulates the growth of EnCa-101 endometrial tumors in preclinical models, pipendoxifene does not. nih.gov
Bone Tissue: While specific preclinical studies detailing the effect of pipendoxifene on bone mineral density in ovariectomized rat models are not readily available in published literature, the general profile of SERMs often includes estrogen-like (agonist) effects on bone. researchgate.net Both tamoxifen and raloxifene are known to be beneficial for bone, helping to prevent osteoporosis. researchgate.netnih.gov Given that pipendoxifene is structurally related to bazedoxifene (B195308), a SERM developed for osteoporosis, it is plausible that it possesses some bone-protective properties, but direct comparative data is lacking. wikipedia.orgresearchgate.net
Table 2: Comparative Tissue Selectivity Profile of SERMs
| Compound | Breast Tissue | Uterine Tissue | Bone Tissue |
|---|---|---|---|
| Pipendoxifene | Antagonist | Neutral (Non-Uterotrophic) | Data Not Available |
| Tamoxifen | Antagonist | Partial Agonist | Agonist |
| Raloxifene | Antagonist | Antagonist/Neutral | Agonist |
Distinctiveness in Preclinical Safety Profiles
Pipendoxifene has been described as having an "excellent preclinical pharmacological profile" and an "improved efficacy and safety compared with tamoxifen." nih.govdrugbank.comnih.gov This improved safety profile is primarily highlighted by its lack of uterotrophic effects, which mitigates the concern of endometrial cancer risk associated with tamoxifen. nih.gov
However, detailed public data from specific preclinical safety studies, such as comprehensive genotoxicity assays or long-term carcinogenicity studies, are not available. The development of a drug involves extensive toxicology assessments to determine its safety before human trials. edelweisspublications.com While the general statements suggest a favorable profile for pipendoxifene, a direct, data-driven comparison of its preclinical safety on endpoints other than uterine stimulation is not possible based on the available literature.
Efficacy in Models of Endocrine Therapy Resistance
A critical challenge in endocrine therapy for breast cancer is the development of resistance. Pipendoxifene has shown significant promise in preclinical models of tamoxifen resistance.
In vitro studies using a MCF-7 cell variant with a 10-fold inherent resistance to tamoxifen and over 1000-fold resistance to its active metabolite, 4-hydroxytamoxifen, demonstrated that these cells retain complete sensitivity to pipendoxifene. nih.gov In other MCF-7 variants that have acquired profound resistance to tamoxifen, partial sensitivity to pipendoxifene was still observed. nih.gov
These findings were corroborated in vivo. In tumor-bearing animals, pipendoxifene effectively inhibited the growth of a MCF-7 variant xenograft that is inherently resistant to tamoxifen. nih.gov This suggests that pipendoxifene may have a distinct mechanism of action or interaction with the estrogen receptor that allows it to overcome common mechanisms of tamoxifen resistance. This efficacy was a key rationale for its advancement into Phase II clinical trials, which were designed to treat postmenopausal women with metastatic breast cancer who had failed tamoxifen therapy. clinicaltrials.gov
Table 3: Efficacy of Pipendoxifene in Tamoxifen-Resistant Models
| Model | Resistance Type | Pipendoxifene (ERA-923) Efficacy | Source |
|---|---|---|---|
| MCF-7 Cell Variant (In Vitro) | Inherent Tamoxifen Resistance | Complete sensitivity retained | nih.gov |
| MCF-7 Cell Variant (In Vitro) | Acquired Tamoxifen Resistance | Partial sensitivity observed | nih.gov |
| MCF-7 Xenograft (In Vivo) | Inherent Tamoxifen Resistance | Inhibited tumor growth | nih.gov |
Advanced Research Directions and Emerging Therapeutic Potential of Pipendoxifene Hydrochloride
Investigation of Novel Molecular Targets Beyond Estrogen Receptors
While the anti-tumor activity of pipendoxifene (B1678397) hydrochloride has been largely attributed to its interaction with estrogen receptors (ERs), recent investigations into structurally similar SERMs suggest the existence of other molecular targets. This has opened up new avenues for understanding the complete mechanistic profile of pipendoxifene and its potential therapeutic applications in a wider range of diseases.
One area of interest stems from research on bazedoxifene (B195308), a 2-phenylindole (B188600) SERM that shares a structural scaffold with pipendoxifene. Studies have identified WD repeat and HMG-box DNA binding protein 1 (WDHD1) as a potential target for bazedoxifene analogs. WDHD1 is a crucial protein involved in DNA repair, and its overexpression has been linked to a poor prognosis in several cancers. The exploration of bazedoxifene analogs as potential WDHD1 degraders suggests that pipendoxifene may also interact with this or other proteins involved in DNA damage response pathways.
Furthermore, research has shown that other SERMs, such as raloxifene (B1678788) and bazedoxifene, can function as inhibitors of the interleukin-6 (IL-6)/glycoprotein 130 (GP130) protein-protein interaction. The IL-6/GP130 signaling pathway is a key player in the progression of various cancers. By inhibiting this interaction, these SERMs can disrupt downstream signaling cascades that promote tumor growth and survival. Given the structural similarities, it is plausible that pipendoxifene hydrochloride could also exert its anti-cancer effects, at least in part, through the modulation of this critical inflammatory pathway. These findings underscore the importance of further research to elucidate the full spectrum of molecular targets for pipendoxifene, which could lead to its repositioning for new therapeutic indications.
Combination Therapy Strategies with this compound (e.g., Temsirolimus)
To enhance the therapeutic efficacy of this compound and overcome potential resistance mechanisms, researchers are exploring its use in combination with other targeted agents. One particularly promising strategy involves its co-administration with temsirolimus (B1684623), an inhibitor of the mammalian target of rapamycin (mTOR).
Preclinical studies have demonstrated a synergistic anti-tumor effect when pipendoxifene (referred to as ERA-923 in some studies) is combined with temsirolimus in breast cancer models. This combination has been shown to be more effective at inhibiting the growth of cancer cells than either agent alone. The underlying mechanism for this synergy is believed to involve the dual targeting of two critical signaling pathways in cancer progression: the estrogen receptor pathway by pipendoxifene and the PI3K/Akt/mTOR pathway by temsirolimus.
The combination of non-inhibitory doses of temsirolimus with suboptimal doses of pipendoxifene resulted in a synergistic inhibition of MCF-7 breast cancer cell growth. This synergy was observed across a wide range of doses. In vivo studies further confirmed these findings, with the combination of temsirolimus and pipendoxifene leading to complete tumor growth inhibition in xenograft models, a significant improvement over the partial efficacy of the individual agents. The mechanism behind this enhanced effect is associated with temsirolimus's ability to block the transcriptional activity mediated by ERα and an increase in G1 cell cycle arrest when combined with pipendoxifene. These compelling preclinical results suggest that the combination of pipendoxifene and temsirolimus may have clinical utility in treating hormone-dependent tumors.
Computational Approaches in Drug Repurposing for this compound
The advent of powerful computational tools has revolutionized the field of drug discovery, offering new avenues for identifying novel therapeutic uses for existing drugs, a process known as drug repurposing. While specific in silico repurposing studies on this compound are not yet widely published, the methodologies and successes seen with other SERMs provide a strong rationale for applying these approaches to pipendoxifene.
Computational techniques such as molecular docking, virtual screening, and molecular dynamics simulations can be employed to screen large libraries of compounds against various biological targets. These methods could be used to identify potential new targets for pipendoxifene beyond the estrogen receptor, thereby expanding its therapeutic potential.
Predictive Modeling for New Mechanisms of Action
Predictive modeling, a key component of computational drug discovery, utilizes algorithms to forecast the biological activity and potential mechanisms of action of small molecules. For this compound, predictive models could be developed based on its chemical structure and known biological activities to identify novel mechanisms that may have been previously overlooked.
By analyzing the structural features of pipendoxifene and comparing them to databases of compounds with known biological activities, machine learning algorithms can predict its potential to interact with a wide range of proteins. This can generate hypotheses about new signaling pathways that may be modulated by pipendoxifene, which can then be validated through experimental studies. For instance, predictive models have been successfully used to understand the complex bioactivity of other SERMs, and similar approaches could shed light on the nuanced pharmacology of pipendoxifene.
Exploration of Non-Oncological Indications (e.g., SARS-CoV-2 Infection)
The immunomodulatory and other off-target effects of SERMs have led to their investigation for non-oncological indications. A notable example is the exploration of SERMs for the treatment of viral infections, such as SARS-CoV-2.
Several studies have suggested that SERMs like raloxifene and bazedoxifene may have a protective role against SARS-CoV-2 infection and its severe outcomes. The proposed mechanisms include the modulation of host-cell entry factors and the regulation of the inflammatory response. Given that pipendoxifene shares a common 2-phenylindole scaffold with bazedoxifene, it is conceivable that it may also possess antiviral properties. Computational repurposing studies could be instrumental in exploring this possibility by docking pipendoxifene against key viral proteins and host factors involved in SARS-CoV-2 infection. While direct experimental evidence is currently lacking, the findings for other SERMs provide a strong impetus for investigating the potential of this compound in the context of infectious diseases.
Development of this compound Analogs with Enhanced Profiles
The development of analogs is a well-established strategy in medicinal chemistry to improve the efficacy, selectivity, and pharmacokinetic properties of a lead compound. For this compound, the 2-phenylindole scaffold serves as a versatile template for the design and synthesis of novel analogs with enhanced therapeutic profiles.
Research into 2-phenylindole derivatives has been an active area, with the goal of developing new SERMs with improved tissue selectivity and reduced side effects. For example, the development of bazedoxifene, which was synthesized around the same time as pipendoxifene, highlights the potential for modifying the 2-phenylindole core to achieve distinct pharmacological properties. Pipendoxifene itself was considered a backup for bazedoxifene, indicating the closely related developmental pathways of these compounds. wikipedia.org
The synthesis of novel indole-benzimidazole hybrids and other 2-phenylindole derivatives as SERMs demonstrates the ongoing efforts to optimize this class of compounds. By systematically modifying the substituents on the indole (B1671886) ring and the phenyl groups, it is possible to fine-tune the interaction with the estrogen receptor and potentially other targets, leading to the development of next-generation SERMs with superior therapeutic indices. These efforts could lead to analogs of pipendoxifene with enhanced anti-cancer activity, improved safety profiles, or novel activities for different therapeutic indications.
Q & A
Q. What is the molecular mechanism of Pipendoxifene hydrochloride as a selective estrogen receptor modulator (SERM) in breast cancer models?
this compound selectively binds to estrogen receptors (ERα/ERβ), modulating transcriptional activity in a tissue-specific manner. Its efficacy can be evaluated via competitive binding assays using radiolabeled estradiol (e.g., ³H-estradiol) in ER-positive cell lines (e.g., MCF-7). Binding affinity (Ki) and selectivity ratios (ERα vs. ERβ) should be compared with reference SERMs like Raloxifene or Tamoxifen .
Q. What analytical methods are recommended for quantifying this compound in preclinical formulations?
High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is commonly used. Method validation should include linearity (1–100 µg/mL), precision (RSD < 2%), and recovery (>95%) using a C18 column and mobile phase of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid. Reference standards must comply with pharmacopeial guidelines (e.g., USP) .
Q. How should researchers handle this compound to ensure safety in laboratory settings?
Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid inhalation of dust; work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Safety data sheets (SDS) must be reviewed prior to handling .
Advanced Research Questions
Q. What experimental design optimizes this compound’s bioavailability in transdermal delivery systems?
Apply a Box-Behnken design to evaluate independent variables (e.g., phospholipid concentration, sonication time) and dependent outcomes (entrapment efficiency, vesicle size). For example, transfersomes loaded with Pipendoxifene can be characterized via dynamic light scattering (DLS) for particle size (<200 nm) and ex vivo permeation studies using Franz diffusion cells with rat skin .
Q. How can contradictory data on Pipendoxifene’s efficacy in ER-negative breast cancer models be resolved?
Conduct comparative studies using isogenic ER-positive vs. ER-negative cell lines (e.g., CRISPR-edited models). Assess off-target effects via phosphoproteomics or RNA-seq to identify non-canonical pathways. Validate findings in vivo using xenograft models with rigorous controls for tumor microenvironment variability .
Q. What strategies enhance the therapeutic synergy between this compound and fasting-mimicking diets (FMD) in hormone receptor-positive (HR+) breast cancer?
Design co-treatment experiments with FMD cycles (e.g., 48-hour glucose restriction) and Pipendoxifene. Measure apoptotic markers (e.g., caspase-3 activation) and ER degradation via ubiquitination assays. Use factorial ANOVA to analyze interaction effects between metabolic stress and SERM activity .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
